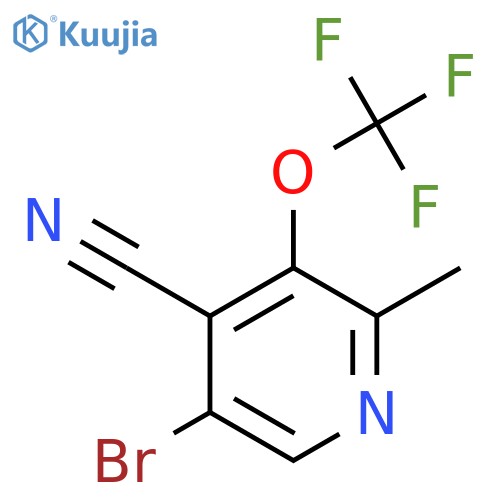Cas no 1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)

1804394-78-2 structure
商品名:5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine
CAS番号:1804394-78-2
MF:C8H4BrF3N2O
メガワット:281.029371261597
CID:4910241
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H4BrF3N2O/c1-4-7(15-8(10,11)12)5(2-13)6(9)3-14-4/h3H,1H3
- InChIKey: XLNFHTQFJUIFDH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C)C(=C1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.9
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004683-500mg |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |
1804394-78-2 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A026004683-1g |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |
1804394-78-2 | 97% | 1g |
$1,747.20 | 2022-04-02 |
5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
